N-(2-Amino-6-hydroxyphenyl)methanesulfonamide
Description
N-(2-Amino-6-hydroxyphenyl)methanesulfonamide: is an organic compound with the molecular formula C7H10N2O3S and a molecular weight of 202.23 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a methanesulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C7H10N2O3S |
|---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
N-(2-amino-6-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C7H10N2O3S/c1-13(11,12)9-7-5(8)3-2-4-6(7)10/h2-4,9-10H,8H2,1H3 |
InChI Key |
XKBAMCDFVIRLMK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC=C1O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Amino-6-hydroxyphenyl)methanesulfonamide typically involves the reaction of 2-amino-6-hydroxybenzenesulfonamide with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-Amino-6-hydroxyphenyl)methanesulfonamide can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylmethanesulfonamides.
Scientific Research Applications
Chemistry: N-(2-Amino-6-hydroxyphenyl)methanesulfonamide is used as a building block in organic synthesis. It is employed in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. It is also used in the development of diagnostic assays .
Medicine: The compound has potential therapeutic applications due to its anti-inflammatory and antimicrobial properties. It is being investigated for its role in treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-(2-Amino-6-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, leading to changes in signal transduction pathways .
Comparison with Similar Compounds
N-(4-Nitro-2-phenoxyphenyl)methanesulfonamide (Nimesulide): An anti-inflammatory drug with similar structural features.
N-(2-Hydroxyphenyl)methanesulfonamide: A compound with similar functional groups but different biological activities.
N-(2-Nitrophenyl)methanesulfonamide: Another sulfonamide derivative with distinct chemical properties.
Uniqueness: N-(2-Amino-6-hydroxyphenyl)methanesulfonamide is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which imparts distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
